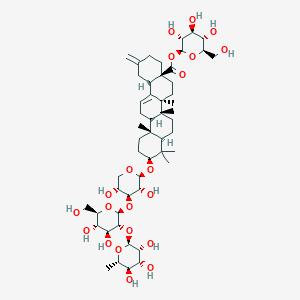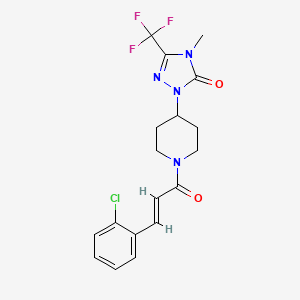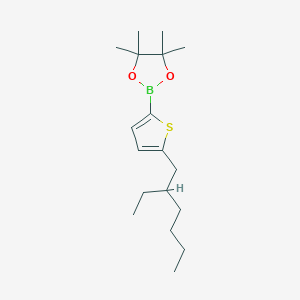![molecular formula C25H16ClF2N5O2 B2661446 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide CAS No. 1089278-50-1](/img/structure/B2661446.png)
5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide
概要
説明
The compound “5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring and an imidazo[1,2-a]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes several different types of functional groups and rings. These include a pyrimidine ring, an imidazo[1,2-a]pyridine ring, a benzamide group, and a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the overall shape of the molecule, and the presence of any charged groups .科学的研究の応用
Synthesis and Biological Activity
Researchers have explored the synthesis of imidazo[1,2-a]pyridines and related compounds, revealing their potential as antiulcer agents and in the treatment of congestive heart failure. For instance, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents, demonstrating their cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity (Starrett et al., 1989). Additionally, Spitzer et al. (1988) synthesized a series of imidazo[4,5-b]- and -[4,5-c]pyridine analogues, with some demonstrating potent inotropic activity, highlighting the influence of nitrogen position on their potency (Spitzer et al., 1988).
Antineoplastic Activity
The development of compounds for cancer treatment has also been a significant area of research. Abdel-Hafez (2007) reported on the antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some showing promising activity against cancer cell lines (Abdel-Hafez, 2007).
Optical Properties and Sensing Applications
The optical properties of imidazo[1,2-a]pyridine derivatives have been investigated, with some compounds showing potential as fluorescent sensors. For example, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterizing their absorption and fluorescence spectra and demonstrating a significant Stokes' shift, which could be tuned based on the substituent in position 3 (Volpi et al., 2017).
Chemical Detoxification Applications
The utility of imidazo[1,2-a]pyridine and pyrimidine derivatives in chemical detoxification has also been explored. Sharma et al. (2018) synthesized selenoester derivatives that could potentially be used in the treatment of mercury(II) chloride-induced toxicity, indicating a new avenue for environmental detoxification applications (Sharma et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF2N5O2/c1-35-19-9-8-14(13-15(19)24(34)32-22-16(27)5-4-6-17(22)28)21-23(18-10-11-29-25(26)30-18)33-12-3-2-7-20(33)31-21/h2-13H,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBBNQATOALHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=NC(=NC=C4)Cl)C(=O)NC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)
![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2661371.png)
![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)


![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)

![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)
